molecular formula C17H19Br2NO2 B12742951 N-(4-Bromobenzyl) 2c-b CAS No. 155638-93-0

N-(4-Bromobenzyl) 2c-b

Cat. No.: B12742951
CAS No.: 155638-93-0
M. Wt: 429.1 g/mol
InChI Key: BNJIESZKJPCAQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl) 2c-b typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Bromination: The benzaldehyde is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position, forming 4-bromo-2,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride, yielding 4-bromo-2,5-dimethoxybenzyl alcohol.

    Substitution: The benzyl alcohol is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form N-(4-bromobenzyl)-2,5-dimethoxy-4-bromophenethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl) 2c-b undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxybenzoic acid.

    Reduction: 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxyphenethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromobenzyl) 2c-b has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a psychoactive substance.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl) 2c-b involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.

Comparison with Similar Compounds

Similar Compounds

    2C-B: The parent compound, known for its psychedelic effects.

    25B-NBOMe: A derivative with higher potency and binding affinity for the 5-HT2A receptor.

    4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar chemical properties.

Uniqueness

N-(4-Bromobenzyl) 2c-b is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.

Properties

CAS No.

155638-93-0

Molecular Formula

C17H19Br2NO2

Molecular Weight

429.1 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine

InChI

InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3

InChI Key

BNJIESZKJPCAQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br

Origin of Product

United States

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